molecular formula C8H14O3 B2464243 (3R,4R)-4-(cyclopropylmethoxy)oxolan-3-ol CAS No. 2165902-10-1

(3R,4R)-4-(cyclopropylmethoxy)oxolan-3-ol

Cat. No.: B2464243
CAS No.: 2165902-10-1
M. Wt: 158.197
InChI Key: KXENRNDGKCGLQQ-HTQZYQBOSA-N
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Description

(3R,4R)-4-(cyclopropylmethoxy)oxolan-3-ol is a chiral compound with a unique structure that includes a cyclopropylmethoxy group attached to an oxolan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-4-(cyclopropylmethoxy)oxolan-3-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as cyclopropylmethanol and an appropriate oxirane derivative.

    Reaction Conditions: The key step involves the nucleophilic opening of the oxirane ring by cyclopropylmethanol under basic conditions. Common bases used include sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

    Purification: The product is then purified using standard techniques such as column chromatography.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated purification systems to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-4-(cyclopropylmethoxy)oxolan-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can replace the cyclopropylmethoxy group with other functional groups using reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent

    Reduction: LiAlH4, H2/Pd

    Substitution: NaN3, KCN

Major Products

    Oxidation: Ketones, aldehydes

    Reduction: Alcohols, alkanes

    Substitution: Azides, nitriles

Scientific Research Applications

(3R,4R)-4-(cyclopropylmethoxy)oxolan-3-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of chiral drugs and catalysts.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where chiral molecules play a crucial role.

    Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (3R,4R)-4-(cyclopropylmethoxy)oxolan-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylmethoxy group can enhance binding affinity and selectivity, while the oxolan ring provides structural stability. The compound may modulate biochemical pathways by inhibiting or activating target proteins, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (3R,4R)-4-(methoxymethoxy)oxolan-3-ol
  • (3R,4R)-4-(ethoxymethoxy)oxolan-3-ol
  • (3R,4R)-4-(propoxymethoxy)oxolan-3-ol

Uniqueness

(3R,4R)-4-(cyclopropylmethoxy)oxolan-3-ol is unique due to the presence of the cyclopropylmethoxy group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and developing novel chiral molecules with specific biological activities.

Properties

IUPAC Name

(3R,4R)-4-(cyclopropylmethoxy)oxolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c9-7-4-10-5-8(7)11-3-6-1-2-6/h6-9H,1-5H2/t7-,8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXENRNDGKCGLQQ-HTQZYQBOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2COCC2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1CO[C@@H]2COC[C@H]2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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